molecular formula C12H11N3O4 B2554279 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 921899-98-1

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide

Cat. No. B2554279
CAS RN: 921899-98-1
M. Wt: 261.237
InChI Key: PTSCSCMSQHEYRW-UHFFFAOYSA-N
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Description

“N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide” is a complex organic compound. Its structure includes a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of novel organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Single crystal X-ray diffraction method (SCXRDM) has also been used for structural analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 1-benzo [1,3]dioxol-5-yl-indoles involved a Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been predicted using in silico tools. These properties include TPSA Pka, number of hydrogen bond acceptors and donors . The compounds were found to obey Lipinski’s rule of five and have good bioactive scores .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide” is not available, similar compounds have shown various biological activities. For example, 1-benzo [1,3]dioxol-5-yl-indoles have shown anticancer activity against various cancer cell lines .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, a compound was used for the detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .

Future Directions

The future directions for the study of similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, these compounds can be used for the detection of other toxic metal ions .

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-10(16)13-12-15-14-11(19-12)7-3-4-8-9(5-7)18-6-17-8/h3-5H,2,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSCSCMSQHEYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide

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